molecular formula C15H16N2OS B2761418 Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone CAS No. 1396761-81-1

Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

Cat. No. B2761418
CAS RN: 1396761-81-1
M. Wt: 272.37
InChI Key: JNEXOARXSKYJLF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound . It contains a pyridine ring and a thiophene ring, both of which are connected by a piperidine ring . The compound is part of a class of compounds that have shown various types of biological activity .

Scientific Research Applications

Antiviral Activity

The compound has been studied for its antiviral potential. Using atom-economical approaches, researchers synthesized 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs. These new compounds demonstrated promising characteristics, particularly when compared to the antiviral drug Cidofovir. Their activity against the vaccinia virus suggests potential therapeutic applications .

Fluorescent Sensing

A related compound, 1-(pyridin-4-yl)piperidin-4-one , has been explored for its luminescent properties. In a solvent-free form, it exhibits strong blue-green emission with an impressive fluorescence quantum yield of 99%. This property could be harnessed for sensitive and quantitative detection of trace pesticides, such as 2,6-dichloro-4-nitroaniline .

Antimicrobial Potential

Derivatives containing the pyridin-4-yl moiety have shown antimicrobial activity. For instance, compounds like pyridin-3-yl (2-(2,3,4,5-tetra-substituted phenyl)-1H-imidazol-1-yl) methanone exhibited good antimicrobial potential against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .

Herbicidal Properties

Pyridin-4-yl-containing compounds have relevance as herbicides. Although specific studies on this exact compound are scarce, the broader class of 3-(pyridin-4-yl)-1,2,4-triazines has been investigated for herbicidal effects .

Enzyme Inhibition

Enzyme inhibitors play a crucial role in drug development. While direct studies on this compound are limited, its structural features suggest potential as an enzyme inhibitor. Further research could explore its interactions with specific enzymes .

Other Biological Activities

Historically, 3-(pyridin-4-yl)-1,2,4-triazines have exhibited diverse biological activities:

properties

IUPAC Name

pyridin-4-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-15(13-1-6-16-7-2-13)17-8-3-12(4-9-17)14-5-10-19-11-14/h1-2,5-7,10-12H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEXOARXSKYJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-4-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

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